molecular formula C12H6ClFN2OS2 B5802067 3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B5802067
M. Wt: 312.8 g/mol
InChI Key: MUZGZWFAXVKLKF-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, substituted with a chloro and fluoro group, and an amide linkage to a thiazole ring

Properties

IUPAC Name

3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2OS2/c13-9-8-6(14)2-1-3-7(8)19-10(9)11(17)16-12-15-4-5-18-12/h1-5H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZGZWFAXVKLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of 2-bromo-3-chlorothiophene with a suitable reagent.

    Introduction of Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent such as potassium fluoride.

    Amide Formation: The carboxylic acid group on the benzothiophene core is converted to an amide by reacting with thionyl chloride to form an acid chloride, followed by reaction with 1,3-thiazol-2-amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chloro and fluoro groups on the benzothiophene core can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Molecular Biology: The compound is used as a probe in studying protein-ligand interactions and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the biological pathway. The presence of the thiazole ring and the benzothiophene core enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzamide
  • 3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide

Uniqueness

3-chloro-4-fluoro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness enhances its potential as a versatile scaffold in drug discovery and development.

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